Cas no 68236-23-7 (2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde)
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde
- 2-CHLORO-6,7-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE
- 2-Chloro-3-formyl-6,7-dimethoxyquinoline
- 2-chloro-6,7-dimethoxy-3-formylquinoline
- 2-chloro-6,7-dimethoxy-3-quinolinecarbaldehyde
- 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde
- A836162
- 68236-23-7
- Oprea1_197761
- Oprea1_832501
- CS-0186613
- MFCD02049246
- AKOS000264775
- Z57245644
- CCJKLPYJNAHFIE-UHFFFAOYSA-N
- 2-chloranyl-6,7-dimethoxy-quinoline-3-carbaldehyde
- SCHEMBL9245838
- 2-Chloro-6,7-dimethoxy-3-quinolinecarbaldehyde, AldrichCPR
- SB71482
- AS-36488
- SR-01000313399-1
- 2-chloro-6,7-dimethoxyquinoline-3-carboxaldehyde
- DTXSID80355964
- AG-690/15443853
- SR-01000313399
- ALBB-020803
- 3-Quinolinecarboxaldehyde, 2-chloro-6,7-dimethoxy-
- DB-192754
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- MDL: MFCD02049246
- Inchi: 1S/C12H10ClNO3/c1-16-10-4-7-3-8(6-15)12(13)14-9(7)5-11(10)17-2/h3-6H,1-2H3
- InChI Key: CCJKLPYJNAHFIE-UHFFFAOYSA-N
- SMILES: ClC1=C(C=O)C=C2C=C(C(=CC2=N1)OC)OC
Computed Properties
- Exact Mass: 251.03500
- Monoisotopic Mass: 251.0349209g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 48.4Ų
Experimental Properties
- PSA: 48.42000
- LogP: 2.71790
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 015391-1g |
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde |
68236-23-7 | 95% | 1g |
£58.00 | 2022-03-01 | |
| Fluorochem | 015391-5g |
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde |
68236-23-7 | 95% | 5g |
£167.00 | 2022-03-01 | |
| Fluorochem | 015391-10g |
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde |
68236-23-7 | 95% | 10g |
£280.00 | 2022-03-01 | |
| Fluorochem | 015391-25g |
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde |
68236-23-7 | 95% | 25g |
£557.00 | 2022-03-01 | |
| Alichem | A189006876-5g |
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde |
68236-23-7 | 95% | 5g |
$703.50 | 2023-09-01 | |
| Alichem | A189006876-10g |
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde |
68236-23-7 | 95% | 10g |
$1035.15 | 2023-09-01 | |
| Alichem | A189006876-25g |
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde |
68236-23-7 | 95% | 25g |
$1575.84 | 2023-09-01 | |
| TRC | C381738-50mg |
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde |
68236-23-7 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C381738-100mg |
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde |
68236-23-7 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C381738-500mg |
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde |
68236-23-7 | 500mg |
$ 80.00 | 2022-06-06 |
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde Suppliers
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde
Comprehensive Overview of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde (CAS No. 68236-23-7)
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde (CAS No. 68236-23-7) is a highly specialized quinoline derivative that has garnered significant attention in pharmaceutical and organic synthesis research. This compound, characterized by its unique chloro and dimethoxy substituents, serves as a critical intermediate in the development of bioactive molecules. Researchers are increasingly exploring its potential in designing novel antimicrobial agents and kinase inhibitors, aligning with the growing demand for targeted therapies in modern medicine.
The structural features of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde make it a versatile building block in heterocyclic chemistry. Its aldehyde functional group allows for diverse chemical transformations, enabling the synthesis of Schiff bases, hydrazones, and other derivatives. Recent studies highlight its role in fluorescence-based probes, addressing the rising interest in diagnostic tools for cellular imaging. This application resonates with the current trend toward precision medicine and molecular diagnostics, topics frequently searched in academic and industrial circles.
From a synthetic perspective, the dimethoxyquinoline scaffold of this compound offers electron-rich aromatic systems, which are pivotal in photocatalysis and cross-coupling reactions. These properties align with the surge in green chemistry initiatives, as researchers seek eco-friendly methodologies. Notably, the compound’s chloro substituent enhances its reactivity in nucleophilic aromatic substitution (SNAr) reactions, a feature exploited in fragment-based drug discovery—a hot topic in AI-driven drug design platforms.
In material science, CAS No. 68236-23-7 has been investigated for its potential in organic semiconductors due to its conjugated quinoline core. This ties into the broader discourse on flexible electronics and optoelectronic devices, frequently queried in tech-driven forums. Its stability under ambient conditions further bolsters its utility in industrial applications, though rigorous purity standards (≥98% HPLC) are often required for reproducibility—a key concern among synthetic chemists.
Regulatory and safety profiles of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde emphasize non-hazardous handling under standard laboratory protocols. While not classified as a controlled substance, proper storage in amber vials at -20°C is recommended to prevent degradation, a detail often overlooked in peer discussions. The compound’s MSDS data underscores low acute toxicity, making it accessible for academic use—a point frequently clarified in research chemical FAQs.
Market analytics reveal growing procurement of 68236-23-7 by contract research organizations (CROs), reflecting its niche demand. Suppliers often highlight its compatibility with high-throughput screening (HTS) workflows, addressing the pharmaceutical industry’s push for accelerated discovery cycles. Such practical insights bridge the gap between theoretical research and commercial viability—an angle seldom covered in technical literature but highly searched by startup founders.
Future prospects for this compound include explorations in covalent organic frameworks (COFs) and metal-organic hybrids, areas gaining traction in nanotechnology forums. Its quinoline-3-carbaldehyde moiety’s ability to coordinate with transition metals opens avenues for catalytic applications, resonating with queries on sustainable catalysis. As synthetic methodologies evolve, CAS 68236-23-7 is poised to remain a staple in innovation pipelines, underscoring its interdisciplinary relevance.
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